molecular formula C16H17NO4S B11484185 7-(2,3,4-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(2,3,4-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11484185
M. Wt: 319.4 g/mol
InChI Key: WDKGYKAGCYUMHX-UHFFFAOYSA-N
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Description

7-(2,3,4-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure substituted with a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and 2-aminothiophene.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 2,3,4-trimethoxybenzaldehyde with 2-aminothiophene under acidic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic anhydride, to form the thienopyridine core.

    Oxidation: The final step involves the oxidation of the thienopyridine core to yield 7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(2,3,4-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thienopyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Mechanism of Action

The mechanism of action of 7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3,4-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its combined thienopyridine and trimethoxyphenyl moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

7-(2,3,4-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H17NO4S/c1-19-12-5-4-9(14(20-2)15(12)21-3)10-8-13(18)17-11-6-7-22-16(10)11/h4-7,10H,8H2,1-3H3,(H,17,18)

InChI Key

WDKGYKAGCYUMHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2SC=C3)OC)OC

Origin of Product

United States

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